4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,3-diol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the combination of a 2-methyl-1,3-thiazol-4-yl group with a benzene-1,3-diol moiety. Various synthetic routes exist, including condensation reactions, cyclization processes, and functional group transformations. Researchers have explored different methods to access this compound efficiently .
Molecular Structure Analysis
The molecular structure of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,3-diol consists of a benzene ring fused with a thiazole ring. The 2-methyl substitution on the thiazole ring adds steric effects and influences its reactivity. The hydroxyl groups on the benzene ring contribute to its solubility and potential interactions with biological targets .
Chemical Reactions Analysis
- Metal Complex Formation : Coordination with transition metals can lead to interesting complexes with potential applications .
Physical and Chemical Properties Analysis
Scientific Research Applications
Molecular Aggregation and Solvent Effects
The study of molecular aggregation in derivatives of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,3-diol has shown significant insights. Spectroscopic studies of similar compounds have revealed how solvent types influence molecular aggregation, impacting fluorescence emission spectra. These findings suggest that the structural features of such molecules, including the alkyl substituent structure, play a crucial role in their aggregation behavior in various solvents, which is essential for understanding their interactions in biological and chemical systems (Matwijczuk et al., 2016).
Antibacterial and Antifungal Potential
Compounds structurally related to this compound have been synthesized and tested for their antimicrobial properties. These studies have shown that such compounds possess significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Narayana et al., 2006).
Interaction with Biological Membranes
Research on derivatives of this compound within lipid bilayer systems has provided insights into their molecular organization and interaction with biological membranes. These compounds have been shown to interact differently with lipid components depending on their structural variations, which has implications for their biological activities and potential therapeutic applications (Kluczyk et al., 2016).
Fluorescence and Molecular Aggregation Studies
Fluorescence studies of related compounds have highlighted the impact of molecular aggregation and the position of amino groups on fluorescence effects. Such studies are crucial for understanding the photophysical properties of these compounds and their potential applications in bioimaging and sensor development (Matwijczuk et al., 2018).
Keto/Enol Equilibrium and Solvent Effects
Investigations into the keto/enol equilibrium of similar molecules have shown how solvent polarizability affects this balance. Understanding these solvent-induced shifts in tautomeric equilibria is fundamental for the application of these compounds in chemical synthesis and potential drug design (Matwijczuk et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including cell division, protein synthesis, and signal transduction .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . These pathways often involve critical cellular processes, including cell division, protein synthesis, and signal transduction .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzene-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-9(5-14-6)8-3-2-7(12)4-10(8)13/h2-5,12-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUDUIZRMKGUMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=C(C=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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